molecular formula C15H22N2O3 B2408653 tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate CAS No. 473254-13-6

tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate

Cat. No.: B2408653
CAS No.: 473254-13-6
M. Wt: 278.352
InChI Key: PJMPDSCDUZBOAC-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(benzylcarbamoyl)ethyl]carbamate (CAS: 473254-13-6) is a carbamate derivative with the molecular formula C₁₅H₂₂N₂O₃ and a molecular weight of 278.35 g/mol . Structurally, it features a tert-butyl carbamate group attached to an ethyl backbone, which is further substituted with a benzylcarbamoyl moiety. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the preparation of enzyme substrates (e.g., eNOS inhibitors) and as a building block in drug discovery . Its synthesis typically achieves high purity (≥97%) and moderate yields (~75%), as reported in studies involving peptide coupling and catalytic reactions .

Properties

IUPAC Name

tert-butyl N-[1-(benzylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11(17-14(19)20-15(2,3)4)13(18)16-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMPDSCDUZBOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

1.1 Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate. For instance, compounds synthesized from similar structures have shown promising results against drug-resistant bacterial strains, including Escherichia coli and Bacillus cereus. These compounds were evaluated using microdilution broth susceptibility assays, demonstrating significant antibacterial activity with low toxicity levels .

1.2 Drug Development

The compound is under investigation for its potential as a pharmaceutical intermediate in the synthesis of various biologically active molecules. Its structural features allow for modifications that enhance efficacy against specific targets in disease pathways. For example, it has been utilized in the development of new drugs targeting malaria by inhibiting aspartate transcarbamoylase (ATC), a key enzyme in the pyrimidine biosynthesis pathway .

Synthetic Applications

2.1 Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It has been employed in palladium-catalyzed reactions to synthesize N-Boc protected anilines and tetra-substituted pyrroles, showcasing its utility in complex organic transformations . The compound's ability to participate in multicomponent reactions (MCRs) further enhances its applicability in synthesizing diverse chemical libraries .

2.2 Photocatalysis

The compound has also been explored in photocatalytic processes, where it acts as a substrate for generating reactive intermediates under light irradiation. This application is particularly relevant for developing sustainable synthetic methodologies that utilize visible light for chemical transformations .

Case Studies and Research Findings

StudyFindings
Antibacterial Screening Compounds derived from this compound exhibited high activity against E. coli and M. luteus, with low cytotoxicity observed through Artemia salina assays .
Drug Targeting The compound was tested for its inhibitory effects on ATC from Plasmodium falciparum, showing potential as a lead compound for antimalarial drug development .
Synthesis of Complex Molecules Utilized in MCRs to create diverse molecular architectures efficiently, demonstrating its role as a key reagent in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Carbamates

Key Observations:

Substituent Impact on Reactivity and Applications :

  • The benzylcarbamoyl group in the target compound enhances steric bulk and aromaticity, making it suitable for peptide coupling and enzyme-targeted synthesis . In contrast, the ethylcarbamoyl analog (C₁₀H₂₀N₂O₃) offers reduced steric hindrance, favoring reactions requiring milder conditions .
  • Piperidin-3-yl and phenylethyl substituents introduce nitrogen-containing heterocycles or chiral centers, enabling applications in alkaloid synthesis and asymmetric catalysis .

Synthetic Efficiency: The target compound’s synthesis achieves 75% yield in eNOS substrate preparation and 97% purity as a building block . Comparatively, phosphonate-containing analogs (e.g., compound 3g in ) exhibit higher yields (85%) but require enantioselective organocatalysis to achieve 80% ee.

Physicochemical and Functional Differences

  • Molecular Weight and Solubility :

    • The benzylcarbamoyl derivative (MW: 278.35) has lower solubility in polar solvents compared to the ethylcarbamoyl analog (MW: 216.28) due to its aromatic group .
    • Piperidine-containing analogs (e.g., C₁₂H₂₄N₂O₂) exhibit basicity from the cyclic amine, enhancing water solubility in protonated forms .

Biological Activity

tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its efficacy and applications in various scientific domains.

Chemical Structure and Properties

The compound features a tert-butyl group and a benzylcarbamoyl moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:

C13H18N2O3\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{3}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated several derivatives of similar compounds against various bacterial strains, including E. coli, M. luteus, and B. cereus. The results showed that certain derivatives demonstrated high activity against these pathogens, suggesting potential applications in treating infections caused by drug-resistant bacteria .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition and receptor binding. The interaction with molecular targets leads to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • Receptor Binding : It may bind to receptors that regulate cell growth and apoptosis, thereby influencing cancer cell survival.

Study on Antimicrobial Activity

A significant study synthesized various derivatives of tert-butyl carbamate compounds and tested their antibacterial properties using microdilution broth susceptibility assays. The findings indicated that certain derivatives were highly effective against E. coli and B. cereus, with minimal toxicity observed in cytotoxicity assays using Artemia salina as a model organism .

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)Toxicity Level
Derivative AE. coli, M. luteus32 µg/mLLow
Derivative BB. cereus16 µg/mLModerate

Investigation of Anticancer Properties

In vitro studies have demonstrated the compound's ability to inhibit the proliferation of several cancer cell lines. For instance, tests conducted on pancreatic cancer cells revealed an EC50 value significantly lower than that of established chemotherapeutics like metformin, indicating promising anticancer potential .

Q & A

Q. What synthetic routes are commonly employed for the preparation of tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate, and how is the Boc protecting group utilized?

The compound is typically synthesized via a multi-step sequence involving carbamate formation and amide coupling. A key step is the introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) under mild alkaline conditions (e.g., in the presence of DMAP or triethylamine). For example, Sieburth et al. demonstrated that Boc protection of amine intermediates facilitates subsequent metalation and alkylation reactions without racemization . The benzylcarbamoyl moiety is introduced via coupling of activated carbonyl intermediates (e.g., benzyl isocyanate) with β-amino esters, followed by Boc deprotection under acidic conditions (TFA or HCl) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for verifying the presence of Boc (e.g., tert-butyl singlet at ~1.4 ppm) and benzyl groups (aromatic protons at ~7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C16_{16}H24_{24}N2_2O3_3 for the parent compound) .
  • HPLC : Reverse-phase HPLC with UV detection is used to assess purity (>95% as per commercial standards) and monitor reaction progress .

Q. How can researchers ensure the stability of this compound during storage and handling?

The compound should be stored in anhydrous conditions at 2–8°C to prevent hydrolysis of the carbamate group. Stability studies indicate degradation under strong acids/bases (e.g., >10% decomposition in 1M HCl/NaOH within 24 hours) . Use inert atmospheres (N2_2 or Ar) during reactions to avoid oxidation of the benzyl group .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of chiral derivatives of this compound?

Racemization often occurs at the β-amino ethyl center during amide coupling. To mitigate this:

  • Use coupling reagents like HATU or DIC/Oxyma, which operate at lower temperatures (<0°C) and reduce epimerization risk .
  • Employ enantiopure starting materials (e.g., L- or D-β-alanine derivatives) and monitor enantiomeric excess (ee) via chiral HPLC .
  • Avoid prolonged exposure to basic conditions, which can induce keto-enol tautomerism and racemization .

Q. What strategies resolve contradictions between spectral data (e.g., NMR) and crystallographic results for this compound?

Discrepancies may arise from dynamic processes (e.g., rotameric equilibria in solution) that are "frozen" in solid-state structures. For example:

  • Variable-Temperature NMR : Identify conformational exchange broadening (e.g., rotation of the benzyl group) by analyzing peak coalescence at elevated temperatures .
  • X-ray Crystallography : Resolve ambiguities using SHELX software (e.g., SHELXL for refinement) to determine precise bond lengths/angles and hydrogen-bonding networks .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate proposed conformers .

Q. How can reaction conditions be optimized to improve yields in large-scale syntheses of this compound?

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves mixing in biphasic systems .
  • Catalysis : Pd/C or Ni catalysts accelerate hydrogenolysis steps (e.g., benzyl group removal) with >90% yield .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., Boc deprotection) by precisely controlling residence time and temperature .

Q. What computational methods are recommended for modeling the reactivity of tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate in nucleophilic substitutions?

  • Molecular Dynamics (MD) : Simulate solvent effects on transition states using AMBER or GROMACS .
  • Density Functional Theory (DFT) : Calculate activation energies for nucleophilic attacks (e.g., at the carbamate carbonyl) with B3LYP/6-31G(d) basis sets .
  • Docking Studies : Predict binding affinities in enzyme-inhibitor complexes (e.g., with proteases) using AutoDock Vina .

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